molecular formula C14H16F3N5O3S B12241159 1-(Cyclopropanesulfonyl)-3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidine

1-(Cyclopropanesulfonyl)-3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidine

Cat. No.: B12241159
M. Wt: 391.37 g/mol
InChI Key: GETZANNYOFUVIT-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)-3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidine is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the cyclopropanesulfonyl group, trifluoromethyl group, and triazolopyridazine moiety contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropanesulfonyl)-3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidine typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Triazolopyridazine Core: The synthesis begins with the preparation of the triazolopyridazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of the Cyclopropanesulfonyl Group: The cyclopropanesulfonyl group is introduced through a sulfonylation reaction, typically using cyclopropanesulfonyl chloride in the presence of a base.

    Formation of the Pyrrolidine Ring: The final step involves the formation of the pyrrolidine ring through a cyclization reaction, often using a suitable amine and appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropanesulfonyl)-3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Cyclopropanesulfonyl)-3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its chemical properties can be exploited in the design of novel materials with specific functionalities.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions.

    Industrial Applications: It may find use in the synthesis of other complex molecules or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 1-(Cyclopropanesulfonyl)-3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidine involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclopropanesulfonyl)-3-({[3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidine
  • 1-(Cyclopropanesulfonyl)-3-({[3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidine

Uniqueness

1-(Cyclopropanesulfonyl)-3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications where specific interactions with molecular targets are required.

Properties

Molecular Formula

C14H16F3N5O3S

Molecular Weight

391.37 g/mol

IUPAC Name

6-[(1-cyclopropylsulfonylpyrrolidin-3-yl)methoxy]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C14H16F3N5O3S/c15-14(16,17)13-19-18-11-3-4-12(20-22(11)13)25-8-9-5-6-21(7-9)26(23,24)10-1-2-10/h3-4,9-10H,1-2,5-8H2

InChI Key

GETZANNYOFUVIT-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(C2)COC3=NN4C(=NN=C4C(F)(F)F)C=C3

Origin of Product

United States

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